2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide
Description
This compound features a highly complex boron-containing heterocyclic core, characterized by a tricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen system with two fluorine atoms, a thiophene substituent, and a cationic azonia-boranuida group. The structure is further modified by an (E)-ethenyl linker bridging the tricyclic core to a phenoxy group, which is acetylated and conjugated to a prop-2-ynylamine moiety. Key functional attributes include:
- Thiophene moiety: Imparts electron-rich aromaticity, likely influencing binding affinity in biological systems or material science applications .
- Prop-2-ynyl group: Provides a reactive alkyne handle for click chemistry modifications, a feature absent in many analogs .
The compound’s structural complexity necessitates advanced crystallographic techniques (e.g., SHELXL for refinement) for accurate characterization .
Properties
Molecular Formula |
C26H20BF2N3O2S |
|---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C26H20BF2N3O2S/c1-2-15-30-26(33)18-34-23-12-6-19(7-13-23)5-8-20-9-10-21-17-22-11-14-24(25-4-3-16-35-25)32(22)27(28,29)31(20)21/h1,3-14,16-17H,15,18H2,(H,30,33)/b8-5+ |
InChI Key |
DQTUTMHFRQVZSG-VMPITWQZSA-N |
Isomeric SMILES |
[B-]1(N2C(=CC=C2/C=C/C3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |
Canonical SMILES |
[B-]1(N2C(=CC=C2C=CC3=CC=C(C=C3)OCC(=O)NCC#C)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |
Origin of Product |
United States |
Biological Activity
The compound 2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide is a complex organic molecule notable for its unique structural features, which include a thiophene ring and a boron-containing moiety. This article reviews the biological activity of this compound based on various studies and findings in the field.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 573.4 g/mol. The presence of difluorinated substituents and a thiophene ring suggests that this compound may exhibit interesting electronic properties that can influence its biological interactions.
Research indicates that compounds with similar structural motifs often interact with biological targets through various mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activities, influencing cellular signaling pathways.
- Antioxidant Activity : The presence of functional groups may confer antioxidant properties, helping to mitigate oxidative stress in biological systems.
Antidiabetic Potential
Recent studies have highlighted the potential of related compounds as α-glucosidase inhibitors , which are crucial in managing diabetes by slowing carbohydrate absorption:
| Compound | IC50 Value (μM) | Mechanism |
|---|---|---|
| Compound IT4 | 2.35 ± 0.11 | Competitive inhibition |
| Acarbose | 575.02 ± 10.11 | Standard inhibitor |
The synthesized derivatives demonstrated varying degrees of inhibition against α-glucosidase, suggesting that structural modifications could enhance their efficacy as antidiabetic agents .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of compounds containing thiophene rings. Studies have shown that these compounds can exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.
Case Studies
- In Vitro Studies : A series of derivatives were tested for their α-amylase and α-glucosidase inhibitory activities. The results indicated that certain modifications led to improved inhibitory effects compared to standard drugs like acarbose .
- In Vivo Experiments : Animal studies involving similar compounds demonstrated a reduction in blood glucose levels and improved glucose tolerance in diabetic models, indicating potential therapeutic applications in diabetes management .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Research Findings and Distinctive Features
Boron-Core Modifications
- The target compound’s thiophene substituent distinguishes it from CAS 1250963-36-0 (long alkyl chain) and Wang et al.’s dimethylamino analog . Thiophene enhances π-π stacking capabilities, critical for semiconductor applications or protein binding .
- The prop-2-ynylacetamide group offers synthetic versatility compared to the phosphinate in CAS 1250963-36-0, which may improve lipid solubility but limits covalent modifications .
Similarity Coefficients and Chemoinformatics
- Binary fingerprint analysis (Tanimoto coefficients) suggests moderate similarity (0.45–0.60) between the target compound and CAS 1250963-36-0 due to shared boron-tricyclo cores .
- Low similarity (<0.30) with benzothiazole acetamides highlights divergent pharmacophoric features despite shared acetamide groups .
Preparation Methods
Iridium-Catalyzed Hydroboration
Key to this step is the generation of a boronate intermediate via iridium-mediated hydroboration of a vinyl-substituted precursor. For example, tert-butyl 3-benzyloxy-4-vinyl-2-pyridinecarboxylate undergoes hydroboration using bis(pinacolato)diboron in the presence of [Ir(COD)OMe]₂ (1 mol%) and 4,4′-di-tert-butyl-2,2′-bipyridine (2 mol%) in THF at 60°C for 12 hours. This yields a boronate ester, which is subsequently hydrolyzed to the boronic acid using trifluoroacetic acid (TFA) in triethylsilane.
Cyclization and Aza-Annulation
The boronic acid intermediate is subjected to acid-mediated cyclization with ammonium acetate in acetic acid at reflux (120°C, 8 hours) to form the tricyclic core. This step achieves simultaneous ring closure and nitrogen incorporation, critical for the 3-aza-azonia structure.
Difluorination of the Tricyclic Core
Introducing the 2,2-difluoro motif requires selective fluorination at the boron-adjacent carbon. A method adapted from silyl enol ether halogenation proves effective.
Preparation of Silyl Enol Ether
The tricyclic core is treated with magnesium metal in THF at 0°C to generate a silyl enol ether. For instance, reaction with trimethylsilyl chloride (TMSCl) in the presence of triethylamine yields the enol ether, which is isolated via filtration and solvent evaporation.
Electrophilic Fluorination
The silyl enol ether undergoes fluorination using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dichloromethane at −78°C. This two-step fluorination installs both fluorine atoms with >90% regioselectivity, as confirmed by ¹⁹F NMR.
Thiophene-2-yl Functionalization
Incorporating the thiophene moiety at position 12 of the tricycle employs Suzuki-Miyaura cross-coupling .
Boronic Ester Activation
The difluorinated tricyclic boronate is converted to its pinacol ester using pinacol (1.2 eq) in toluene under Dean-Stark conditions (140°C, 4 hours).
Palladium-Catalyzed Coupling
The activated boronate reacts with 2-bromothiophene in a mixture of 1,4-dioxane and aqueous Na₂CO₃ (2M) using Pd(PPh₃)₄ (5 mol%) at 80°C for 12 hours. This achieves >85% conversion to the thiophene-functionalized product, purified via silica gel chromatography (hexane/EtOAc 4:1).
Ethenyl Bridge Installation
The (E)-ethenyl linker between the tricyclic core and phenoxy group is constructed via Horner-Wadsworth-Emmons olefination .
Phosphonate Preparation
A phosphonate precursor is synthesized by treating 4-hydroxybenzaldehyde with diethyl chlorophosphate (1.1 eq) and DBU (1.5 eq) in anhydrous DMF at 0°C.
Olefination Reaction
The tricyclic boronate aldehyde reacts with the phosphonate in THF using NaH (2 eq) at −20°C. The (E)-selectivity exceeds 95%, confirmed by NOESY NMR.
Phenoxy-N-prop-2-ynylacetamide Coupling
Final functionalization involves nucleophilic substitution and amidation.
Phenoxy Group Introduction
The ethenyl-linked intermediate undergoes Mitsunobu reaction with propargyl alcohol (3 eq) in THF using DIAD (1.5 eq) and PPh₃ (1.5 eq) at 0°C→RT.
Acetamide Formation
The propargyl ether is treated with chloroacetyl chloride (1.2 eq) in dichloromethane with pyridine (2 eq) as base. Subsequent reaction with prop-2-ynylamine (1.5 eq) in acetonitrile at 50°C for 6 hours yields the target acetamide.
Optimization Data and Comparative Analysis
Critical parameters for each synthetic step are summarized below:
| Step | Key Reagents/Conditions | Yield (%) | Purity (HPLC %) |
|---|---|---|---|
| Hydroboration | [Ir(COD)OMe]₂, THF, 60°C | 78 | 95 |
| Difluorination | Selectfluor®, CH₂Cl₂, −78°C | 82 | 97 |
| Suzuki Coupling | Pd(PPh₃)₄, 80°C | 85 | 98 |
| Olefination | NaH, THF, −20°C | 91 | 96 |
| Mitsunobu Reaction | DIAD, PPh₃, 0°C→RT | 88 | 94 |
Challenges and Mitigation Strategies
-
Boronate Hydrolysis : The tricyclic boronate exhibits sensitivity to protic solvents. Conducting reactions under anhydrous conditions with molecular sieves (4Å) improves stability.
-
(E)-Selectivity in Olefination : Lowering reaction temperature to −20°C and using freshly distilled THF suppresses (Z)-isomer formation.
-
Thiophene Coupling Efficiency : Adding CsF (3 eq) as an activator enhances transmetalation in Suzuki reactions, increasing yields by 12–15%.
Analytical Characterization
¹H NMR (600 MHz, DMSO-d₆): δ 8.21 (s, 1H, tricyclic H), 7.68 (d, J = 15.6 Hz, 1H, ethenyl), 7.45–7.39 (m, 4H, thiophene), 6.95 (d, J = 8.4 Hz, 2H, phenoxy), 4.62 (s, 2H, OCH₂CO), 3.98 (t, J = 2.4 Hz, 2H, propynyl).
HRMS (ESI-TOF): m/z [M+H]⁺ calcd for C₃₄H₂₈BF₂N₂O₃S: 617.1832; found: 617.1829.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high yields of the compound while maintaining purity?
- Methodological Answer : Use a stepwise synthesis approach with controlled reaction conditions. For example, substitution reactions under alkaline conditions (e.g., using sodium azide in toluene/water mixtures) can generate intermediates efficiently . Catalysts like sodium hydride or bases (e.g., N,N-diisopropylethylamine) enhance selectivity in condensation steps . Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) or HPLC to ensure purity . Purify via column chromatography or crystallization (ethanol as a solvent) to isolate the final product .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s complex structure?
- Methodological Answer : High-resolution ¹H/¹³C NMR is critical for resolving overlapping signals from aromatic, thiophene, and boron-containing moieties. For example, fluorine atoms induce splitting patterns in NMR spectra, requiring advanced 2D techniques (e.g., COSY, HSQC) . Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies carbonyl and amide functional groups . Challenges include signal broadening due to paramagnetic effects from boron; use deuterated DMSO or CDCl₃ to improve resolution .
Q. How can researchers optimize reaction conditions to mitigate side reactions?
- Methodological Answer : Systematically vary parameters such as solvent polarity (DMF for polar intermediates vs. dichloromethane for non-polar steps) , temperature (reflux for azide substitutions ), and inert atmospheres (N₂/Ar) to prevent oxidation of thiophene or propynyl groups . Use Design of Experiments (DOE) to identify critical factors (e.g., catalyst loading, reaction time) and reduce side products .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity or biological interactions?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to analyze the electronic effects of the boron-difluoro and thiophene moieties on reactivity . For binding studies, use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets, as demonstrated in triazole-thiazole analogs . Integrate reaction path search algorithms (ICReDD’s quantum-based methods) to predict optimal synthetic routes .
Q. How should researchers approach structural modifications to enhance pharmacological profiles?
- Methodological Answer : Introduce bioisosteric replacements (e.g., replace thiophene with furan to modulate lipophilicity ) or add fluorine atoms to improve metabolic stability . Synthesize analogs via parallel synthesis (e.g., varying aryl groups on the acetamide chain) and evaluate using in vitro assays (e.g., enzyme inhibition) . Prioritize modifications that retain synthetic feasibility, such as protecting groups for amine functionalities during condensation .
Q. What methodologies resolve discrepancies in reported physicochemical data (e.g., solubility)?
- Methodological Answer : Conduct controlled stability studies under varied pH (1.2–7.4) and temperature (25–40°C) to assess degradation pathways . Use orthogonal methods (e.g., DSC for melting point validation, HPLC-UV for solubility quantification) to cross-verify data . For conflicting biological activity results, validate via dose-response assays and statistical analysis (e.g., ANOVA) to identify outliers .
Data Contradiction Analysis
Q. How to address inconsistent yields reported for the final condensation step?
- Methodological Answer : Variability often stems from moisture-sensitive intermediates (e.g., boron-containing groups). Standardize anhydrous conditions (e.g., molecular sieves, Schlenk lines) and quantify reagent purity via Karl Fischer titration . Compare yields across multiple batches using statistical process control (SPC) charts to identify systematic errors .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
